4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
Overview
Description
4-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C24H17Cl2NO4 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.0534634 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activities
Compounds related to the chemical structure have been synthesized and evaluated for their antimicrobial activities. Some of these synthesized compounds, including derivatives of 1,2,4-triazole and benzoxazole, showed good or moderate activities against test microorganisms, suggesting potential applications in antimicrobial therapies (Bektaş et al., 2010).
Synthesis of Functionalized Aromatic Compounds
Research indicates that 4H-1,2-benzoxazine derivatives, closely related to the specified chemical, are key intermediates in synthesizing functionalized aromatic compounds. These intermediates are useful in producing oxygen-functionalized aromatic compounds, hinting at a wide range of applications in chemical synthesis (Nakamura et al., 2003).
Luminescent Liquid Crystalline Materials
A new series of compounds similar to the specified chemical have been developed as luminescent mesogens, demonstrating applications in the field of photonic materials. Their thermotropic behaviors and photophysical properties, including strong absorption and blue emission bands, highlight their potential in optoelectronic applications (Ahipa & Adhikari, 2014).
Initiators for Ring Opening Polymerization
Research into zinc anilido-oxazolinate complexes, related to the specified chemical structure, has shown potential as initiators for ring opening polymerization. These studies contribute to the development of new materials and processes in polymer chemistry (Chen et al., 2007).
Nonlinear Optical Properties
Compounds structurally related to the specified chemical have been synthesized and their nonlinear optical properties studied using techniques like Z-scan. These studies indicate potential applications in photonics and electronics, particularly in areas involving nonlinear optics (Murthy et al., 2010).
Properties
IUPAC Name |
(4E)-4-[[4-[(2,6-dichlorophenyl)methoxy]phenyl]methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2NO4/c1-29-18-5-2-4-16(13-18)23-27-22(24(28)31-23)12-15-8-10-17(11-9-15)30-14-19-20(25)6-3-7-21(19)26/h2-13H,14H2,1H3/b22-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQLSUSENKUKFU-WSDLNYQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C/C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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